(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid
Description
(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid is a chiral carboxylic acid derivative characterized by a methyl group at the C2 position (R-configuration) and a tetrahydropyran-4-yl (oxan-4-yl) substituent at the C4 position.
Properties
IUPAC Name |
(2R)-2-methyl-4-(oxan-4-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(10(11)12)2-3-9-4-6-13-7-5-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEGQLSXWNCRSV-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCOCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1CCOCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 2-methylbutanoic acid with an oxane derivative under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid involves its interaction with specific molecular targets. The oxane ring and the carboxylic acid group play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
The following analysis compares (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid with two structurally related butanoic acid derivatives, highlighting differences in functional groups, synthesis, stereochemistry, and applications.
Structural and Functional Group Comparisons
Key Observations :
- The amino-hydroxy-phenyl analog exhibits dual polar groups (amino and hydroxy), which may increase solubility but reduce metabolic stability compared to the target’s ether and methyl groups.
Key Observations :
- The target compound’s synthesis likely requires enantioselective methods to retain the R-configuration, contrasting with the non-stereoselective Michael addition used for sulfanyl-oxo-aryl derivatives .
- The amino-hydroxy-phenyl analog demonstrates the feasibility of producing diastereomerically pure compounds via advanced synthetic strategies .
Key Observations :
- The oxan-4-yl group in the target compound balances lipophilicity and polarity, making it suitable for membrane penetration in drug design.
- The sulfanyl-oxo-aryl analog’s thioether and ketone groups may confer redox activity, as seen in similar compounds .
Key Observations :
- The target compound’s stereochemical purity and ether moiety position it as a candidate for asymmetric catalysis or prodrug formulations.
- The sulfanyl-oxo-aryl derivatives have documented roles in medicinal chemistry research , while the amino-hydroxy-phenyl analog is commercially scalable for biochemical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
